1-Bromo-5,5-dimethylhydantoin

Vue d'ensemble

Description

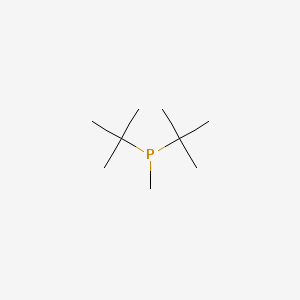

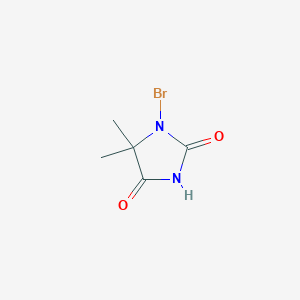

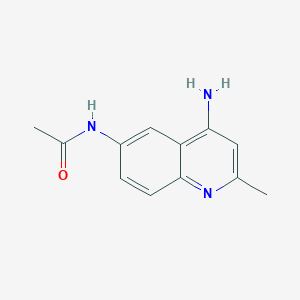

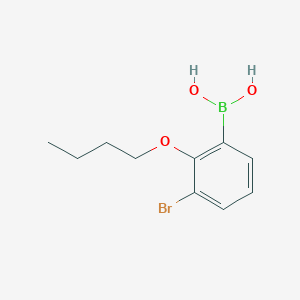

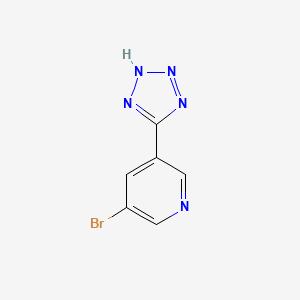

1-Bromo-5,5-dimethylhydantoin is a useful research compound. Its molecular formula is C5H7BrN2O2 and its molecular weight is 207.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Disinfection in Recreational Water

1-Bromo-5,5-dimethylhydantoin (BCDMH) is used as a disinfectant in recreational water. It has been associated with irritant contact dermatitis but remains a common choice for maintaining water hygiene (Dalmau et al., 2012).

Organic Synthesis and Catalytic Activity

BCDMH exhibits catalytic activity in organic synthesis. It is used in the one-pot transformation of N-arylglycines to N-arylsydnones and in the bromination of these sydnones to their 4-bromo derivatives, demonstrating its utility in complex chemical transformations (Azarifar & Ghasemnejad-Bosra, 2006).

Identification in Commercial Products

BCDMH is also important in the identification and determination of isomeric bromo- and/or chloro-substituted hydantoins in disinfectants and molluscicides. This application is crucial for quality control and ensuring the efficacy of commercial products (Beihoffer et al., 1996).

Germicide, Fungicide, and Disinfectant

BCDMH serves as a germicide, fungicide, and disinfectant in various applications. Its role in controlling microbial activity is significant in both industrial and healthcare settings (Pietersen, Brözel & Cloete, 1995).

Water Purification

It is also explored in the field of water purification. N-bromo-dimethylhydantoin polystyrene beads, for example, show potential in water microbial decontamination, highlighting its relevance in improving water safety (Aviv et al., 2015).

Mécanisme D'action

Target of Action

1-Bromo-5,5-dimethylhydantoin (BDH) is a bromine source and an oxidant . Its primary targets are alkenes, where it is used for the preparation of α-bromo ketones . These α-bromo ketones are versatile intermediates of high practical utility .

Mode of Action

BDH interacts with its targets (alkenes) to form α-bromo ketones . This interaction involves the use of BDH as a bromine source and an oxidant simultaneously . The process is a two-step one-pot protocol that proceeds in water .

Biochemical Pathways

The biochemical pathway affected by BDH involves the transformation of alkenes into α-bromo ketones . This transformation is part of a broader class of reactions known as addition-elimination reactions, which are fundamental in organic synthesis .

Pharmacokinetics

It’s known that bdh has low solubility in water , which could impact its bioavailability.

Result of Action

The result of BDH’s action is the formation of α-bromo ketones from alkenes . These α-bromo ketones are versatile intermediates that can be used in the synthesis of various organic compounds .

Action Environment

BDH is stable when dry but decomposes when wet . It’s used in various environments, including water treatment, as a bleaching agent in pulp and paper mills, and for treating industrial/commercial water cooling systems . The effectiveness of BDH can be influenced by environmental factors such as pH and the presence of other chemicals .

Safety and Hazards

1-Bromo-5,5-dimethylhydantoin may intensify fire as it is an oxidizer . It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSAHVJVVZSZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433396 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-23-3 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)